![molecular formula C14H14ClNO B8170033 (3'-Chloro-2-methoxy-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B8170033.png)
(3'-Chloro-2-methoxy-[1,1'-biphenyl]-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3’-Chloro-2-methoxy-[1,1’-biphenyl]-4-yl)methanamine is an organic compound with a complex structure that includes a biphenyl core substituted with a chloro group, a methoxy group, and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Chloro-2-methoxy-[1,1’-biphenyl]-4-yl)methanamine typically involves multiple steps. One common method starts with the chlorination of biphenyl to introduce the chloro group. This is followed by methoxylation to add the methoxy group. Finally, the methanamine group is introduced through a reaction with an appropriate amine source under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
(3’-Chloro-2-methoxy-[1,1’-biphenyl]-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing groups, while substitution could introduce new functional groups .
Scientific Research Applications
(3’-Chloro-2-methoxy-[1,1’-biphenyl]-4-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (3’-Chloro-2-methoxy-[1,1’-biphenyl]-4-yl)methanamine involves its interaction with specific molecular targets. These interactions can affect various pathways, leading to changes in biological activity. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-2-methoxyphenyl)methanamine: Similar structure but lacks the biphenyl core.
(3-Chloro-2-fluorophenyl)methanamine: Similar structure but with a fluorine atom instead of a methoxy group.
3-Chloro-2-methylpropene: Similar in having a chloro group but different in overall structure and properties.
Uniqueness
The combination of chloro, methoxy, and methanamine groups further enhances its versatility in various chemical reactions and applications .
Properties
IUPAC Name |
[4-(3-chlorophenyl)-3-methoxyphenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-17-14-7-10(9-16)5-6-13(14)11-3-2-4-12(15)8-11/h2-8H,9,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVKDWRDLRCMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
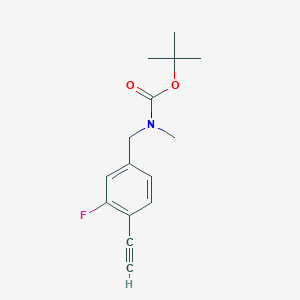
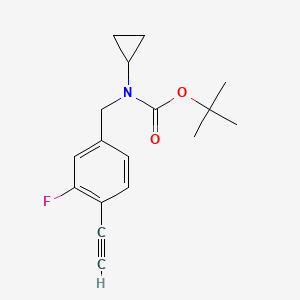
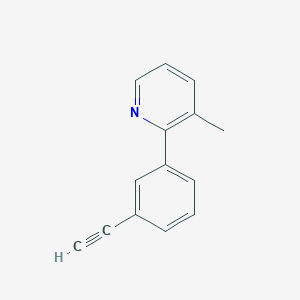
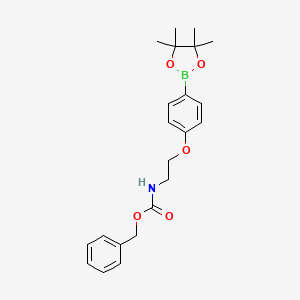
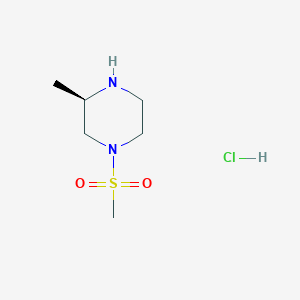
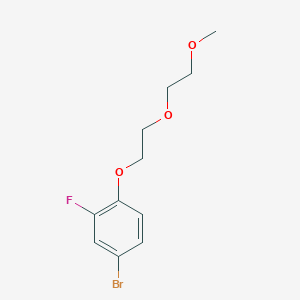
![4-Bromo-2-chloro-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B8169996.png)
![[4-(2-Fluoro-4-methylphenyl)phenyl]methanamine](/img/structure/B8170005.png)
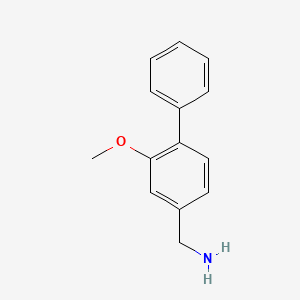
![(2-Methoxy-2'-methyl-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B8170015.png)
![(2'-Chloro-2-methoxy-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B8170018.png)
![(2-Methoxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B8170027.png)
![(3'-Fluoro-2-methoxy-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B8170037.png)
![(2-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B8170041.png)
